

Foreword: The Analytical Imperative in Modern Chemistry

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Compound of Interest

Compound Name: 2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No.: B1346572

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In the landscape of chemical synthesis and drug development, the unambiguous identification and purity assessment of molecular entities are paramount. Glycidyl 4-Methoxyphenyl Ether (GMPE), a versatile epoxide intermediate used in the synthesis of more complex molecules, including potential pharmaceutical agents, is no exception.^[1] Its precise molecular structure, containing a reactive epoxide ring, an aromatic system, and an ether linkage, necessitates a multi-faceted analytical approach for complete characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques required to elucidate and verify the structure of GMPE (CAS No: 2211-94-1).^{[2][3]} We will move beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Guiding Principle

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral

fingerprint. For GMPE, IR spectroscopy is instrumental in confirming the presence of the critical epoxide ring, the aromatic ether, and the overall carbon framework.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For a solid sample like GMPE, ATR-FTIR is the preferred method due to its minimal sample preparation and high reproducibility.

Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR stage. This critical step subtracts interfering signals from the ambient environment (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of the solid GMPE powder onto the ATR crystal.
- **Pressure Application:** Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
- **Data Acquisition:** Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, such as 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum is processed (baseline correction, if necessary) and displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

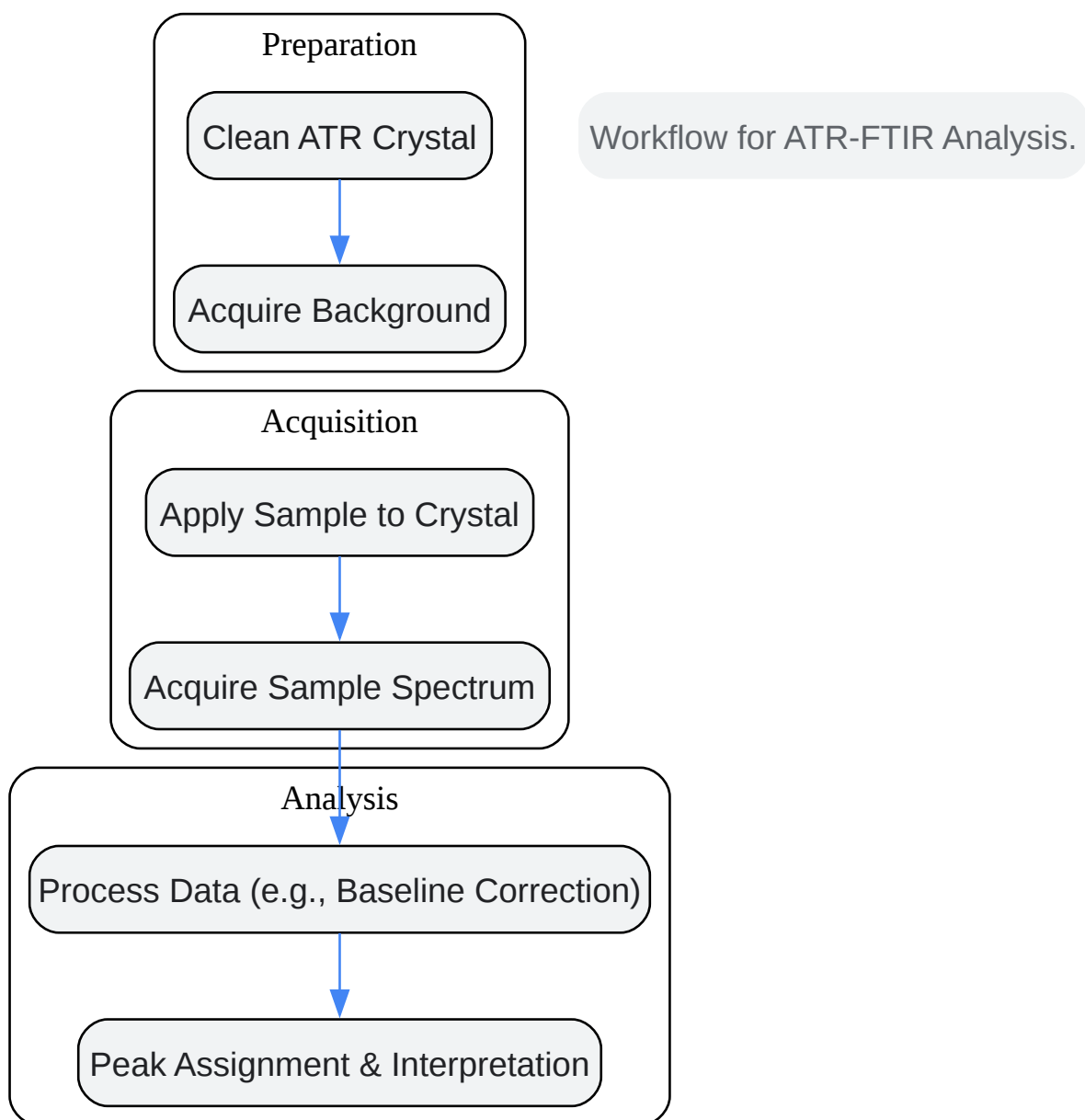
The IR spectrum of GMPE is characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are those associated with the epoxide ring, which can be used to monitor reactions such as ring-opening.^{[4][5]}

Table 1: Key IR Absorption Bands for Glycidyl 4-Methoxyphenyl Ether

Frequency Range (cm ⁻¹)	Intensity	Vibration Mode	Functional Group Assignment
~3056	Medium-Weak	C-H Stretch	Epoxide Ring C-H[6]
2900-3000	Medium	sp ³ C-H Stretch	Methylene (-CH ₂ -) groups
~2840	Medium	sp ³ C-H Stretch	Methoxy (-OCH ₃) group
~1610, 1510	Strong	C=C Stretch	Aromatic Ring
~1250	Strong	Asymmetric C-O-C Stretch	Aryl Ether & Epoxide Ring[4]
~1180	Strong	C-O Stretch	Aryl Ether
~915	Strong	Asymmetric Ring Stretch	Epoxide (Oxirane) Ring[5][6]
~830	Strong	C-H Out-of-Plane Bend	1,4-Disubstituted (para) Benzene[6]

Visualization: FTIR Analysis Workflow

The following diagram outlines the logical flow of an FTIR experiment.



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Workflow for ATR-FTIR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It exploits the magnetic properties of atomic nuclei

(primarily ^1H and ^{13}C), which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each nucleus.

Experimental Protocol: Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[\[7\]](#)[\[8\]](#)

Methodology:

- **Solvent Selection:** Choose a deuterated solvent that readily dissolves the analyte and has minimal interfering signals. Deuterated chloroform (CDCl_3) is an excellent choice for GMPE.[\[9\]](#)
- **Sample Preparation:** Accurately weigh approximately 5-10 mg of GMPE and dissolve it in ~0.6 mL of CDCl_3 in a clean, dry NMR tube.
- **Internal Standard:** Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and used to reference the chemical shift scale.[\[10\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize its homogeneity, and set the correct receiver gain.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of ^{13}C .

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 2: ^1H NMR Spectral Data for Glycidyl 4-Methoxyphenyl Ether (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~6.8-7.0	Multiplet (AA'BB')	4H	Aromatic protons (H-2, H-3, H-5, H-6)
~4.20	dd	1H	-O-CH ₂ -CH(O)- (diastereotopic proton a)
~3.95	dd	1H	-O-CH ₂ -CH(O)- (diastereotopic proton b)
~3.78	s	3H	Methoxy (-OCH ₃)
~3.35	m	1H	-CH ₂ -CH(O)- (oxirane methine)
~2.90	dd	1H	Oxirane -CH ₂ (diastereotopic proton c)
~2.75	dd	1H	Oxirane -CH ₂ (diastereotopic proton d)

Note: s=singlet, dd=doublet of doublets, m=multiplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Field-Proven Insights:

- Aromatic Region: The protons on the para-substituted ring form a characteristic, complex multiplet often referred to as an AA'BB' system, confirming the 1,4-substitution pattern.^[10]

- **Glycidyl Group Complexity:** The five protons of the glycidyl group (-CH₂-CH-CH₂-O) are chemically distinct. The two protons on the carbon adjacent to the phenoxy group are diastereotopic due to the nearby chiral center (the epoxide methine), meaning they reside in different chemical environments. They appear as distinct signals and split each other (geminal coupling) as well as the adjacent methine proton (vicinal coupling), resulting in two doublets of doublets. A similar logic applies to the two protons on the epoxide ring itself.^[11]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, providing a map of the carbon backbone.

Table 3: ¹³C NMR Spectral Data for Glycidyl 4-Methoxyphenyl Ether (in CDCl₃)

Chemical Shift (δ, ppm)	Carbon Assignment
~154.5	C-4 (Aromatic, attached to -OCH ₃)
~152.0	C-1 (Aromatic, attached to -O-CH ₂)
~115.5	C-2, C-6 (Aromatic)
~114.8	C-3, C-5 (Aromatic)
~70.0	-O-CH ₂ - (Glycidyl)
~55.8	-OCH ₃ (Methoxy)
~50.2	-CH-(O)- (Epoxide methine) ^[12]
~44.8	-CH ₂ (O)- (Epoxide methylene) ^{[11][12]}

Source: Approximate chemical shifts are based on typical values and spectral database information.^[9]

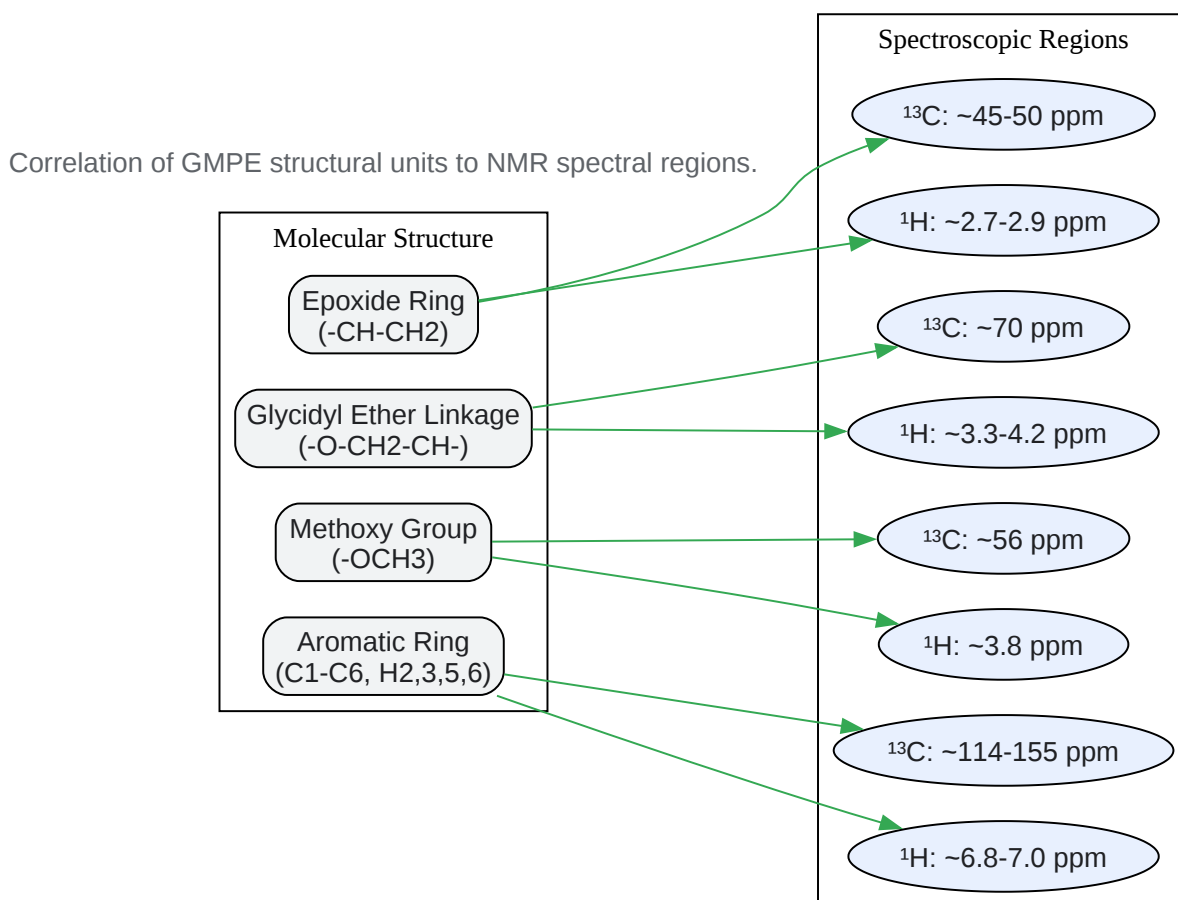
Expertise in Interpretation:

- The downfield shifts of C-1 and C-4 are due to the deshielding effect of the directly attached oxygen atoms.

- The epoxide carbons appear in a characteristic upfield region (40-60 ppm) compared to other carbons bonded to oxygen, a result of the ring strain.[\[11\]](#)[\[12\]](#)
- The two pairs of aromatic carbons (C-2/C-6 and C-3/C-5) are equivalent due to the molecule's symmetry.

Visualization: NMR Structural Assignment

This diagram illustrates the logical connection between the molecule's structure and its NMR signals.



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Correlation of GMPE structural units to NMR spectral regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Guiding Principle

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small molecules, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion ($M^{+\bullet}$). The m/z of this ion provides the molecule's exact molecular weight. The excess energy from ionization causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that can be used to confirm the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal hyphenated technique for analyzing volatile and semi-volatile compounds like GMPE, as it provides both separation and identification.^[13]

Methodology:

- **Sample Preparation:** Prepare a dilute solution of GMPE (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The compound travels through a heated column, separating it from any impurities based on its boiling point and interaction with the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source (typically set to 70 eV for EI).
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

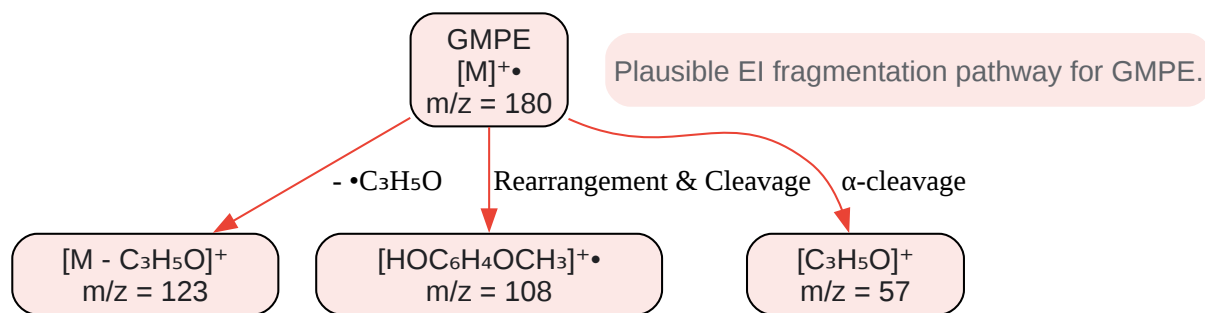
The molecular formula of GMPE is $C_{10}H_{12}O_3$, giving it an exact mass of approximately 180.08 g/mol .[9] The mass spectrum will confirm this and provide structural clues through fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of GMPE

m/z	Relative Intensity	Proposed Fragment Ion / Neutral Loss
180	Moderate	$[C_{10}H_{12}O_3]^+\bullet$ (Molecular Ion, $M^+\bullet$)
123	High	$[M - C_3H_5O]^+$ (Loss of glycidyl radical)
108	High	$[HOC_6H_4OCH_3]^+\bullet$ (Methoxyphenol radical cation)
95	Moderate	$[C_6H_4OCH_3]^+$ (Loss of OH from 108)
57	High	$[C_3H_5O]^+$ (Glycidyl cation)

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for GMPE under electron ionization.



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Plausible EI fragmentation pathway for GMPE.

Conclusion

The spectroscopic characterization of Glycidyl 4-Methoxyphenyl Ether is a clear demonstration of the synergy between different analytical techniques. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the essential epoxide ring. High-resolution ^1H and ^{13}C NMR spectroscopy provides an unambiguous blueprint of the atomic framework, confirming atom connectivity and stereochemical nuances. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods form a robust, self-validating system that ensures the identity, purity, and structural integrity of GMPE, a critical requirement for its application in research, synthesis, and drug development.

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